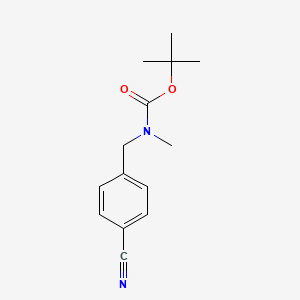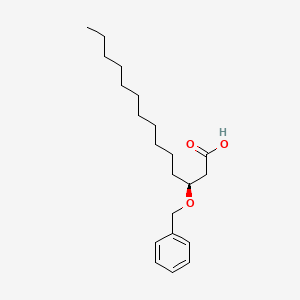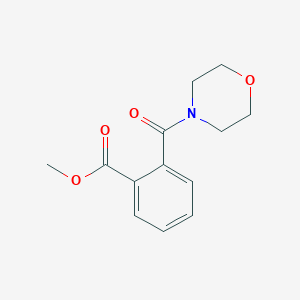![molecular formula C7H3BrO3 B3049140 5-Bromobenzo[d][1,3]dioxol-2-one CAS No. 195372-56-6](/img/structure/B3049140.png)
5-Bromobenzo[d][1,3]dioxol-2-one
Vue d'ensemble
Description
5-Bromobenzo[d][1,3]dioxol-2-one, also known as 5-Bromo-1,3-benzodioxole, is a chemical compound with the molecular formula C7H5BrO2 . It has an average mass of 201.017 Da and a monoisotopic mass of 199.947281 Da .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in literature . For instance, Sadek et al. synthesized symmetrical diselenide 5-(2-(benzo[d][1,3]dioxol-6-yl) diselanyl) benzo[d][1,3]dioxole using 5-bromobenzo[d][1,3]dioxole via Grignard methodology .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzodioxole core with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For example, it has been used in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H5BrO2, an average mass of 201.017 Da, and a monoisotopic mass of 199.947281 Da .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into 5-Bromobenzo[d][1,3]dioxol-2-one has primarily focused on its synthesis and biological evaluation. For instance, it has been used as a precursor or intermediate in the synthesis of various organic compounds with potential biological activities. One study explored the synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants. These compounds exhibited high affinities for 5-HT1A and 5-HT2A receptors and showed marked antidepressant-like activity in animal models (Wang et al., 2014).
Neurological Research
In the context of neurological research, this compound derivatives have been investigated for their effects on neurological pathways and receptors. For example, some studies have focused on the modulation of serotonin receptors, which are crucial for various neurological functions, including mood regulation. Compounds derived from this compound have been tested for their agonistic or antagonistic properties on serotonin receptors, providing insights into their potential therapeutic applications (Fox et al., 2010).
Antidepressant Potential
Further research has investigated the antidepressant potential of novel 2,3‐Dihydrobenzo[b][1,4]dioxin‐ and indolealkylamine derivatives, revealing that certain compounds exhibit high binding affinities at the 5‐HT1A receptor and serotonin transporter. These studies have highlighted the potential of these compounds, derived from or related to this compound, in the treatment of depression, showing promising antidepressant-like effects in preclinical models (Wang et al., 2014).
Toxicological Studies
Some studies have explored the toxicological aspects of compounds related to this compound, providing valuable information on their safety profiles and potential toxic effects. For example, investigations into the toxicology of chlorinated dibenzo-p-dioxins in animal models have contributed to a better understanding of the environmental and health risks associated with these compounds and their derivatives (McConnell et al., 1978).
Mécanisme D'action
Target of Action
5-Bromobenzo[d][1,3]dioxol-2-one, also known as BBDO, is a heterocyclic organic compound
Mode of Action
For instance, imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
. This suggests that the compound might be involved in borylation reactions, which are important in various biochemical processes.
Result of Action
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of 5-Bromobenzo[d][1,3]dioxol-2-one are not fully understood yet. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been suggested that this compound might be involved in borylation reactions of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway .
Propriétés
IUPAC Name |
5-bromo-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVVWRKDLHZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611524 | |
| Record name | 5-Bromo-2H-1,3-benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195372-56-6 | |
| Record name | 5-Bromo-2H-1,3-benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dioxaindan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B3049060.png)
![9h-Indeno[2,1-c]phenanthrene](/img/structure/B3049061.png)
![1-[(z)-(3,5-Dinitrophenyl)-nno-azoxy]-3,5-dinitrobenzene](/img/structure/B3049062.png)

![7-Chloro-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide](/img/structure/B3049065.png)






